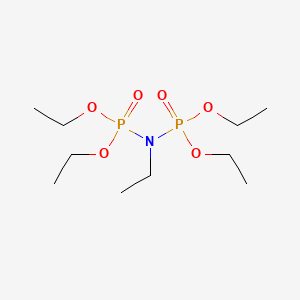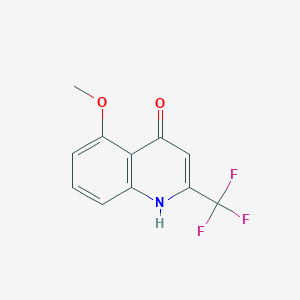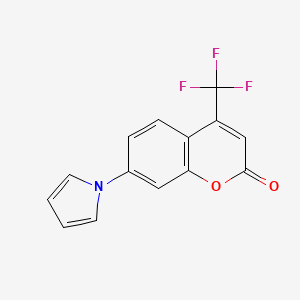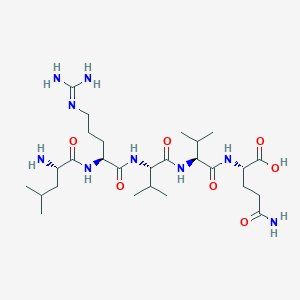
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-bis(2-methylpropyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-bis(2-methylpropyl)propanamide is a complex organic compound characterized by its unique structure, which includes an isoindoline-1,3-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-bis(2-methylpropyl)propanamide typically involves the reaction of isoindoline-1,3-dione derivatives with appropriate amines. One common method involves dissolving 2-[2-(1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione in a mixed solvent of tetrahydrofuran and acetic acid, followed by the addition of an aqueous hydrochloric acid solution. The mixture is then stirred at elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-bis(2-methylpropyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran or acetic acid .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-bis(2-methylpropyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Wirkmechanismus
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-bis(2-methylpropyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1,3-Dioxoisoindolin-2-yl)propanal: Another isoindoline-1,3-dione derivative with similar structural features.
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoic acid: A related compound with a different side chain.
Uniqueness
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-bis(2-methylpropyl)propanamide is unique due to its specific side chain and the potential biological activities it exhibits. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
732248-60-1 |
|---|---|
Molekularformel |
C19H26N2O3 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
2-(1,3-dioxoisoindol-2-yl)-N,N-bis(2-methylpropyl)propanamide |
InChI |
InChI=1S/C19H26N2O3/c1-12(2)10-20(11-13(3)4)17(22)14(5)21-18(23)15-8-6-7-9-16(15)19(21)24/h6-9,12-14H,10-11H2,1-5H3 |
InChI-Schlüssel |
QSQMVSUOICJQNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN(CC(C)C)C(=O)C(C)N1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-ethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14162311.png)
![Boronic acid, [4-(5-formyl-2-furanyl)phenyl]-](/img/structure/B14162312.png)
![Ethyl 2-[2-[(5-carbamoylimidazol-4-ylidene)amino]hydrazinyl]acetate](/img/structure/B14162320.png)

![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,4-difluorobenzoate](/img/structure/B14162325.png)

![2-{(Z)-[(2-ethoxyphenyl)imino]methyl}phenol](/img/structure/B14162338.png)
![5-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-2-imino-4-thiazolidinone](/img/structure/B14162342.png)
![4-Butoxy-8-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B14162346.png)
![1-[4-(2-phenylphenyl)phenyl]ethanone](/img/structure/B14162367.png)

![4,4-dimethyl-8-phenyl-15-sulfanylidene-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17)-tetraen-13-one](/img/structure/B14162392.png)

